6-bromo-1-methyl-4-nitro-1H-benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-1-methyl-4-nitrobenzimidazole |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-10-8-6(11)2-5(9)3-7(8)12(13)14/h2-4H,1H3 |
InChI Key |
QRUGAUGHUURZHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 1 Methyl 4 Nitro 1h Benzimidazole
Strategies for Benzimidazole (B57391) Core Construction
The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry. enpress-publisher.com The most common and direct route involves the condensation of an ortho-phenylenediamine derivative with a one-carbon synthon, such as an aldehyde or a carboxylic acid (or its derivatives). enpress-publisher.comsemanticscholar.org This is often referred to as the Phillips-Ladenburg reaction. semanticscholar.org
Cyclization Reactions of Ortho-Substituted Anilines
The primary strategy for constructing the benzimidazole core is the cyclization of ortho-substituted anilines, specifically ortho-phenylenediamines. For the target molecule, this would involve a starting material like 4-bromo-6-nitro-1,2-phenylenediamine.
The condensation reaction between an ortho-phenylenediamine and a carbonyl compound is a fundamental method for benzimidazole synthesis. rsc.org This process typically involves the reaction of the diamine with aldehydes, carboxylic acids, or their derivatives under heating, often in the presence of a strong acid. nih.govorientjchem.org
One established pathway involves the condensation of a substituted 1,2-diaminobenzene with an aldehyde, which proceeds through a Schiff base intermediate that subsequently undergoes oxidative cyclodehydrogenation. nih.govorientjchem.org For instance, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole was achieved through the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde. nih.gov A similar principle can be applied to form the 6-bromo-4-nitro-1H-benzimidazole core by reacting 4-bromo-6-nitro-1,2-phenylenediamine with a suitable one-carbon source like formaldehyde (B43269) or formic acid. The reaction with aldehydes is often facilitated by an oxidant to promote the final cyclization step. organic-chemistry.org
Another versatile method is the reductive cyclization of an o-nitroaniline in the presence of an aldehyde. organic-chemistry.org This one-step process uses a reducing agent like sodium dithionite (B78146) (Na2S2O4) to reduce the nitro group to an amine, which then condenses with the aldehyde to form the benzimidazole ring system. organic-chemistry.org This approach offers the advantage of using readily available o-nitroanilines as starting materials. organic-chemistry.org
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
| o-Phenylenediamine (B120857) Derivative | Carbonyl Source | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-bromo-1,2-diaminobenzene | 2-nitrobenzaldehyde | Nitrobenzene, 180 °C, 8 h | 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | N/A nih.gov |
| o-phenylenediamine | Various aryl aldehydes | H2O2/HCl, MeCN, rt | 2-Aryl-benzimidazoles | Excellent organic-chemistry.org |
| o-nitroaniline | Various aldehydes | Na2S2O4, EtOH, heat | 2-Substituted-N-H-benzimidazoles | High organic-chemistry.org |
The efficiency of benzimidazole ring formation can be significantly enhanced through the use of catalysts. enpress-publisher.com Catalysts can activate the carbonyl group, facilitate the formation of the imine intermediate, and promote the final cyclization, often under milder conditions and with higher yields. rsc.org
A variety of catalysts have been employed, ranging from Brønsted and Lewis acids to transition metals.
Acid Catalysts : Simple acid catalysts like p-toluenesulfonic acid (p-TsOH) have been effectively used for the condensation of o-phenylenediamines with both aldehydes and carboxylic acids. orientjchem.orgrsc.org Other acidic catalysts include chlorosulfonic acid and Brønsted acidic ionic liquids. rsc.org
Metal Catalysts : Numerous metal-based catalysts have been developed. Vanadyl sulfate (B86663) (VOSO4) and titanium trichloride (B1173362) triflate (TiCl3OTf) have been shown to be efficient for the condensation of o-phenylenediamine with aldehydes. rsc.org Iron-catalyzed multicomponent reactions (MCRs) of benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) provide a novel route to the benzimidazole core. rsc.org Palladium catalysts, such as Pd(OAc)2, have been used in one-pot approaches with molecular oxygen as the oxidant. rsc.org
Metal-Free Catalysis : In a move towards greener chemistry, metal-free catalytic systems have been explored. Hypervalent iodine has been used as an oxidant to facilitate the one-step synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes under mild conditions. organic-chemistry.org
Table 2: Comparison of Catalytic Systems in Benzimidazole Synthesis
| Catalyst | Reactants | Conditions | Key Advantages |
|---|---|---|---|
| p-Toluenesulfonic acid | o-phenylenediamines + aldehydes | Solvent-free, grinding | High efficiency, simple work-up, mild conditions rsc.org |
| VOSO4 | o-phenylenediamines + aldehydes | Mild conditions | High yields, broad substrate scope, recyclable catalyst rsc.org |
| Fe(III)-porphyrin | Benzo-1,2-quinones + aldehydes + NH4OAc | Room temperature | One-pot, three-component, domino reaction rsc.org |
Microwave-Assisted Synthetic Approaches for Nitrobenzimidazoles
The application of microwave irradiation in organic synthesis has gained prominence as a tool for process intensification and green chemistry. semanticscholar.orgnih.gov For the synthesis of nitrobenzimidazoles, microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often cleaner reactions with easier work-ups. semanticscholar.orgmdpi.com
The synthesis of various 5(6)-nitro-1H-benzimidazole derivatives has been successfully achieved by reacting 4-nitro-o-phenylenediamine (B140028) with iminoester hydrochlorides under microwave irradiation. semanticscholar.orgresearchgate.net This method provides the desired products in significantly shorter times and with comparable or better yields compared to conventional heating. semanticscholar.org For example, a reaction that required 10 hours of stirring at room temperature could be completed in minutes under microwave conditions. semanticscholar.org The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Nitrobenzimidazoles
| Method | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | 6 hours | Reflux | Moderate | ajol.info |
| Microwave Irradiation | 8 minutes | 120 °C | Good | ajol.info |
| Conventional (Stirring) | 10 hours | Room Temp. | N/A | semanticscholar.org |
Regioselective Functionalization of the Benzimidazole Nucleus
Once the 6-bromo-4-nitro-1H-benzimidazole core is synthesized, the final step is the introduction of the methyl group onto one of the nitrogen atoms.
N1-Alkylation with Methyl Group Introduction
The N-alkylation of unsymmetrically substituted benzimidazoles, such as 6-bromo-4-nitro-1H-benzimidazole, presents a challenge of regioselectivity. The two nitrogen atoms (N1 and N3) are not equivalent, and alkylation can potentially lead to a mixture of two isomers: 6-bromo-1-methyl-4-nitro-1H-benzimidazole and 5-bromo-1-methyl-7-nitro-1H-benzimidazole.
Controlling the regioselectivity of this methylation is crucial. The outcome is often influenced by steric and electronic factors of the substituents on the benzene (B151609) ring, as well as the reaction conditions (base, solvent, alkylating agent). nih.govsci-hub.se For many unsymmetrical benzimidazoles, alkylation under standard conditions often favors the less sterically hindered nitrogen atom. sci-hub.se
However, methodologies have been developed to achieve high regioselectivity. One approach involves the use of specific organometallic bases. It has been discovered that deprotonation of 1,3-azoles with organomagnesium reagents like i-PrMgCl·LiCl, followed by alkylation with an agent like methyl iodide, can counterintuitively lead to substitution at the more sterically hindered nitrogen. sci-hub.se Another developed method provides for the N-methylation of (benz)imidazoles to furnish the sterically more hindered and less stable regioisomer under very mild reaction conditions, tolerating a wide range of functional groups. nih.govacs.org The synthesis of the related compound 1-methyl-6-nitro-1H-benzimidazole was achieved through the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde, followed by basification, indicating a pathway where methylation is part of the cyclization process. nih.gov For a pre-formed benzimidazole, direct methylation using reagents like methyl iodide in the presence of a base is a common strategy, where careful selection of the base and solvent system can influence the isomeric ratio. researchgate.net
Halogenation Chemistry: Bromination at C6 Position
The introduction of a bromine atom onto the benzimidazole skeleton is a key step in the synthesis of the target compound. This transformation is typically achieved through electrophilic aromatic substitution, a cornerstone of aromatic chemistry.
Electrophilic Aromatic Substitution Mechanisms for Bromination
Electrophilic aromatic bromination proceeds via a well-established two-step mechanism. libretexts.orglibretexts.org The reaction requires the generation of a potent electrophile, as molecular bromine (Br₂) itself is generally not electrophilic enough to react with many aromatic rings. libretexts.orglibretexts.org This is often accomplished by using a Lewis acid catalyst, such as FeBr₃, which polarizes the Br-Br bond, creating a highly electrophilic bromine species.
The mechanism can be summarized as follows:
Formation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a complex that delivers a bromine electrophile, effectively "Br+".
Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.com This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. nih.gov
Deprotonation: In a fast subsequent step, a weak base removes a proton from the carbon atom that formed the bond with the bromine. libretexts.org This restores the aromaticity of the ring, yielding the brominated product. masterorganicchemistry.com The carbocation intermediate in electrophilic aromatic substitution is stabilized by charge delocalization (resonance) and thus is not typically subject to rearrangement. libretexts.orgmsu.edu
| Stage | Description | Key Intermediates/Species |
|---|---|---|
| Activation | Generation of a potent bromine electrophile from molecular bromine, often using a Lewis acid catalyst. | Br₂, FeBr₃, Br⁺ electrophile |
| Attack (Rate-Determining Step) | The nucleophilic aromatic ring attacks the electrophile, breaking aromaticity. | Arenium ion (sigma complex) |
| Deprotonation | A proton is removed from the arenium ion to restore the stable aromatic system. | Brominated aromatic product |
Control of Regioselectivity in Bromination of Benzimidazoles
The primary challenge in the synthesis of this compound is controlling the position of substitution (regioselectivity). In the benzimidazole system, electrophilic substitution generally occurs on the benzene ring portion of the molecule. researchgate.net The position of this substitution is dictated by the electronic effects of the substituents already present on the ring.
To achieve bromination at the C6 position of a 1-methyl-4-nitro-1H-benzimidazole precursor, the directing effects of the N-methyl group and the C4-nitro group must be considered.
The Imidazole (B134444) Moiety: The fused imidazole ring, particularly with the N-methyl group, acts as an activating group, donating electron density to the benzene ring and favoring substitution at the C4 and C7 positions.
The Nitro Group: The nitro group at the C4 position is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. It will therefore direct an incoming electrophile to the C6 position.
In the bromination of 1-methyl-4-nitro-1H-benzimidazole, the directing effect of the C4-nitro group is dominant. It deactivates the entire ring but most strongly deactivates the positions ortho and para to it (C5 and C7). The position meta to the nitro group, C6, is the least deactivated and therefore the most favorable site for electrophilic attack by bromine. Various brominating agents and conditions can be employed to optimize regioselectivity, including the use of N-bromosuccinimide (NBS), sometimes in the presence of silica (B1680970) gel or zeolites, which can enhance selectivity for certain positions. nih.gov
Nitration Chemistry: Introduction of Nitro Group at C4 Position
The introduction of the nitro (NO₂) group is another critical electrophilic aromatic substitution reaction in the synthesis of the target molecule.
Electrophilic Aromatic Nitration Mechanisms
The mechanism for aromatic nitration is analogous to that of bromination and involves three main stages. masterorganicchemistry.com
Formation of the Electrophile: The active electrophile is the highly reactive nitronium ion (NO₂⁺). nih.gov It is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, usually concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.comlibretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. youtube.comyoutube.com
Nucleophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion. masterorganicchemistry.comnih.gov This is the rate-determining step and results in the formation of a resonance-stabilized arenium ion intermediate. nih.gov
Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the arenium ion, restoring aromaticity and yielding the nitroaromatic compound. nih.govyoutube.com
| Reagent | Role | Notes |
|---|---|---|
| Concentrated Nitric Acid (HNO₃) | Source of the nitro group | Acts as a base in the presence of sulfuric acid. masterorganicchemistry.com |
| Concentrated Sulfuric Acid (H₂SO₄) | Acid catalyst | Protonates nitric acid to facilitate the formation of the nitronium ion. libretexts.org |
| Nitronium ion (NO₂⁺) | Active electrophile | A powerful electrophile that is attacked by the aromatic ring. nih.gov |
Challenges and Control in Nitro Substitution Regioselectivity on Benzazoles
Achieving nitration specifically at the C4 position on a benzazole ring, such as a 6-bromo-1-methyl-1H-benzimidazole precursor, presents significant regiochemical challenges. researchgate.net The directing effects of the existing substituents are paramount.
The N-Methyl Group: This group on the imidazole ring is activating and directs ortho/para, meaning it favors substitution at C7 and C5.
The Bromo Group: Halogens like bromine are deactivating yet ortho-, para-directing. A bromine at C6 would therefore direct incoming electrophiles to the C5 and C7 positions.
Given these directing effects, achieving nitration at the C4 position is non-trivial, as this position is ortho to the imidazole N1 and ortho to the C5 position, but not directly favored by the directing effects of the N-methyl or C6-bromo groups. The outcome of the reaction can be highly dependent on the specific reaction conditions, including the nitrating agent, temperature, and solvent. nih.gov In some cases, steric hindrance can play a role in directing the incoming nitro group away from more crowded positions. Quantum chemical simulations have been used to explain the high regioselectivity observed in some electrophilic substitutions on condensed imidazole derivatives. researchgate.net Precise control might involve using specific nitrating systems or a multi-step strategy involving blocking groups to achieve the desired C4-nitro substitution.
Multi-Step Synthesis of this compound Precursors
Due to the challenges in controlling regioselectivity, the synthesis of this compound is best approached via a multi-step pathway where the substituents are introduced in a strategic order. The synthesis typically begins with a substituted o-phenylenediamine.
A plausible synthetic route could start from 4-bromo-1,2-benzenediamine. nih.gov
Formation of the Benzimidazole Core: The 4-bromo-1,2-benzenediamine can be condensed with an appropriate reagent like formic acid or formaldehyde to form the imidazole ring, yielding 6-bromo-1H-benzimidazole.
N-Methylation: The resulting benzimidazole can be methylated at the N1 position using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. This would produce 6-bromo-1-methyl-1H-benzimidazole.
Nitration: The final step would be the selective nitration of 6-bromo-1-methyl-1H-benzimidazole. As discussed, directing the nitro group to the C4 position is the key challenge. The combined directing effects of the N-methyl group (activating, C5/C7 directing) and the C6-bromo group (deactivating, C5/C7 directing) would strongly favor substitution at C5 and C7. Therefore, obtaining the C4-nitro isomer as the major product through direct nitration would be difficult and likely result in a mixture of isomers requiring separation.
An alternative strategy might involve starting with a precursor where the nitro group is already in place. For instance, starting with 4-nitro-1,2-phenylenediamine, one could perform the cyclization and methylation to get 1-methyl-6-nitro-1H-benzimidazole. nih.gov The subsequent bromination of this intermediate would then be directed by the existing substituents. The N-methyl group is activating and C5/C7 directing, while the C6-nitro group is deactivating and C4/C2 directing (meta to itself). In this case, the C4 position is a plausible site for bromination, although a mixture of products could still be expected.
The synthesis underscores the importance of strategic planning in multi-step organic synthesis, where the order of reactions is critical for achieving the desired substitution pattern on a complex aromatic scaffold.
Reduction of Nitro Aromatic Intermediates to Amines
A crucial step in the synthesis of benzimidazoles is the formation of an o-phenylenediamine derivative. This is often accomplished by the selective reduction of a nitro group positioned ortho to an existing amino group on an aromatic ring. In the context of synthesizing this compound, a plausible precursor would be a dinitroaniline derivative, such as 4-bromo-2,6-dinitroaniline (B1334270). The selective reduction of one nitro group is paramount to generating the required 1,2-diamine functionality for the subsequent cyclization.
Various reducing agents are employed for the chemoselective reduction of nitroarenes. A common and effective method involves the use of stannous chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl). semanticscholar.org This reagent combination is known to efficiently reduce a nitro group to an amine without affecting other reducible functional groups that might be present on the aromatic ring. The reaction is typically carried out in a protic solvent like ethanol (B145695). semanticscholar.org
Another widely used method for nitro group reduction is catalytic hydrogenation. This involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often preferred due to its cleaner reaction profile and milder conditions.
The choice of reducing agent and reaction conditions is critical to control the selectivity of the reduction, especially when multiple nitro groups are present. The electronic and steric environment of the nitro groups can influence their reactivity, allowing for selective reduction under carefully controlled conditions.
Subsequent Cyclization and Functionalization Steps for Benzimidazole Derivatives
Following the formation of the substituted o-phenylenediamine, the next key step is the cyclization to form the benzimidazole core. This is typically achieved by reacting the diamine with a suitable one-carbon synthon. A variety of reagents can serve this purpose, including formic acid, formaldehyde, or orthoformates. The reaction with formic acid, for instance, leads to the formation of a 2-unsubstituted benzimidazole, which can be subsequently functionalized if needed.
In the synthesis of this compound, the introduction of the methyl group at the N-1 position is a key functionalization step. This can be achieved either before or after the cyclization. One synthetic strategy involves the methylation of a pre-formed benzimidazole. For example, 5-nitrobenzimidazole (B188599) can be methylated using methyl iodide in the presence of a base like potassium carbonate. bohrium.com This reaction can lead to a mixture of N-1 and N-3 methylated isomers, the ratio of which can be influenced by the reaction conditions.
An alternative and often more regioselective approach is to methylate one of the amino groups of the o-phenylenediamine precursor prior to cyclization. The resulting N-methylated diamine can then be cyclized to afford the N-1 methylated benzimidazole directly.
The introduction of the bromo and nitro groups can also be strategically timed. It is often advantageous to start with a commercially available, appropriately substituted aniline (B41778) or phenylenediamine. For instance, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole has been reported starting from 4-bromo-1,2-diaminobenzene. nih.gov Similarly, syntheses of 6-nitrobenzimidazole derivatives often commence with 4-nitro-o-phenylenediamine. nih.gov
A plausible synthetic route for this compound could therefore involve the following sequence:
Nitration and Bromination: Starting with a suitable aniline derivative, sequential nitration and bromination reactions can be performed to obtain a precursor like 4-bromo-2,6-dinitroaniline.
Selective Reduction: One of the nitro groups of 4-bromo-2,6-dinitroaniline is selectively reduced to an amino group to yield 5-bromo-3-nitro-1,2-phenylenediamine.
N-Methylation: The resulting diamine is then selectively methylated on one of the amino groups.
Cyclization: The N-methylated diamine is cyclized with a one-carbon synthon like formic acid to form the this compound.
Alternatively, a pre-formed 6-bromo-1-methyl-1H-benzimidazole could be subjected to nitration. The conditions for nitration, typically a mixture of nitric acid and sulfuric acid, would need to be carefully controlled to achieve the desired regioselectivity for the introduction of the nitro group at the C-4 position.
Below is a table summarizing various reaction conditions for key steps in the synthesis of related benzimidazole derivatives, which can inform the synthesis of the target compound.
| Step | Reactants | Reagents and Conditions | Product | Reference |
| Reduction | 5-Nitrobenzimidazole derivatives | SnCl₂·2H₂O, 6 N HCl, EtOH, reflux | 5-Aminobenzimidazole derivatives | semanticscholar.org |
| Cyclization | o-Phenylenediamines, Aromatic Aldehydes | Na₂S₂O₅, DMF, reflux | 2-Substituted benzimidazoles | semanticscholar.org |
| N-Methylation | 5-Nitrobenzimidazole | Methyl iodide, K₂CO₃, Acetone | 1-Methyl-5-nitro- and 1-Methyl-6-nitro-benzimidazole | bohrium.com |
| Cyclization | 4-Bromo-1,2-diaminobenzene, 2-Nitrobenzaldehyde | Nitrobenzene, 180 °C | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | nih.gov |
Isolation and Purification Techniques (e.g., Chromatography, Crystallization)
The final stage in the synthesis of this compound involves the isolation and purification of the product from the reaction mixture. Standard laboratory techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chromatography: Column chromatography is a widely used method for the purification of benzimidazole derivatives. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the solvent mixture is optimized to achieve good separation of the desired product from any unreacted starting materials, by-products, or isomers. The progress of the separation is monitored by thin-layer chromatography (TLC).
Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. The solution is then cooled slowly, allowing the desired compound to crystallize out while impurities remain dissolved in the mother liquor. The choice of solvent is crucial for effective crystallization. For benzimidazole derivatives, common crystallization solvents include ethanol, methanol, or mixtures of ethanol and water. semanticscholar.org The purity of the crystallized product can be assessed by its melting point and spectroscopic analysis.
Advanced Spectroscopic and Crystallographic Characterization of 6 Bromo 1 Methyl 4 Nitro 1h Benzimidazole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In substituted benzimidazoles, the chemical shifts of the aromatic protons are highly sensitive to the nature and position of the substituents.
For 2-aryl-5(or 6)-nitrobenzimidazoles, the ¹H NMR spectra can be complex due to the presence of tautomers, which often results in broad signals. unibo.it In N-methylated analogues like 1-methyl-6-nitrobenzimidazole, the tautomerism is blocked, leading to sharper, more defined signals. unibo.it For the title compound, 6-bromo-1-methyl-4-nitro-1H-benzimidazole, the protons on the benzene (B151609) ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The presence of the electron-withdrawing nitro group is expected to shift the adjacent protons downfield. For instance, in 5(or 6)-nitrobenzimidazoles, the proton at position 4 (adjacent to the nitro group) can appear as far downfield as δ 8.56 ppm. unibo.it The methyl group attached to the nitrogen (N-CH₃) typically appears as a sharp singlet in the upfield region, around δ 3.85 ppm, as seen in similar N-methylated benzimidazoles. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzimidazoles
| Compound | H-4 | H-5 | H-7 | N-CH₃ | Aromatic Protons (Other) | Solvent |
|---|---|---|---|---|---|---|
| 2-(4-Nitrophenyl)-1H-benzimidazole | - | - | - | - | 8.44-8.41 (m, 4H), 7.73-7.66 (m, 2H), 7.28 (s, 2H) | DMSO-d₆ |
| 2-(4-Methoxyphenyl)-1H-benzimidazole | - | - | - | 3.85 (s, 3H) | 8.13 (d, 2H), 7.56 (s, 2H), 7.18 (dd, 2H), 7.13 (d, 2H) | DMSO-d₆ |
Data sourced from references unibo.itrsc.org. Note: Assignments for specific protons can vary based on isomeric form and specific substitution patterns.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom. In benzimidazole (B57391) systems, the carbon atoms of the fused benzene ring typically resonate between δ 110 and 145 ppm. researchgate.netnih.gov The C2 carbon, situated between the two nitrogen atoms, is characteristically found further downfield, often above δ 150 ppm. rsc.org
The presence of substituents significantly influences the ¹³C NMR spectrum. A nitro group generally causes a downfield shift for the carbon atom it is attached to (C-NO₂) and affects the shifts of adjacent carbons. Conversely, a bromine atom's effect is more complex, but the C-Br carbon signal is typically found in the δ 110-120 ppm range. For 2-(4-nitrophenyl)-1H-benzimidazole, the carbons of the nitrophenyl ring appear at δ 148.26 and 124.76 ppm, while the benzimidazole carbons are observed at δ 149.46 and 136.50 ppm, among others. rsc.org The methyl carbon of an N-CH₃ group is typically found in the upfield region of the spectrum, around δ 21-30 ppm. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzimidazoles
| Compound | C2 | Benzene Ring Carbons | Aromatic Carbons (Other) | N-CH₃ | Solvent |
|---|---|---|---|---|---|
| 2-Phenyl-1H-benzimidazole | 151.70 | 130.65, 130.31, 129.42, 126.91, 122.58 | - | - | DMSO-d₆ |
| 2-(4-Nitrophenyl)-1H-benzimidazole | 149.46 | 136.50, 127.85, 124.76 | 148.26 | - | DMSO-d₆ |
Data sourced from reference rsc.org.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures. nih.govrsc.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ustc.edu.cn It is instrumental in assigning the signals for each C-H pair in the molecule, simplifying the interpretation of the complex aromatic regions of both ¹H and ¹³C spectra. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). ustc.edu.cn This technique is exceptionally powerful for establishing the connectivity of the molecular skeleton. For this compound, HMBC would be used to confirm the positions of the bromo and nitro groups by observing correlations between the remaining aromatic protons and the substituted carbons. For example, the N-methyl protons would show a correlation to the C2 and C7a carbons, confirming the N1-methylation site. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For rigid molecules like benzimidazoles, a NOESY experiment can help confirm assignments, for instance, by showing a spatial correlation between the N1-methyl protons and the H7 proton. researchgate.net
Together, these 2D NMR experiments provide a robust and definitive method for the complete structural elucidation of substituted benzimidazoles. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the spectrum would be characterized by several key absorption bands.
NO₂ Group: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1500–1570 cm⁻¹ region and a symmetric stretch in the 1300–1370 cm⁻¹ range. rsc.orgresearchgate.net For example, in 2-(4-nitrophenyl)-1H-benzimidazole, these bands are observed at 1516 cm⁻¹ and 1338 cm⁻¹, respectively. rsc.org
Benzimidazole Ring: The C=N stretching vibration of the imidazole (B134444) ring typically appears around 1600–1630 cm⁻¹. rsc.org The aromatic C=C stretching vibrations of the benzene ring give rise to a series of bands in the 1450–1600 cm⁻¹ region. mdpi.com
C-H Bonds: Aromatic C-H stretching vibrations are usually observed as a group of weaker bands above 3000 cm⁻¹. mdpi.com The C-H stretching from the N-methyl group is expected in the 2850–2965 cm⁻¹ range. rsc.org
C-Br Bond: The C-Br stretching vibration is typically found at lower wavenumbers, often in the 600–700 cm⁻¹ range. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for Benzimidazole Analogues
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Example Compound |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | 2-(4-Nitrophenyl)-1H-benzimidazole (1516 cm⁻¹) |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | 2-(4-Nitrophenyl)-1H-benzimidazole (1338 cm⁻¹) |
| Imidazole (C=N) | Stretch | 1600 - 1630 | 2-(4-Chlorophenyl)-1H-benzimidazole (1623 cm⁻¹) |
| Methyl (CH₃) | Stretch | 2950 - 2970 | 2-(4-Methylphenyl)-1H-benzimidazole (2965 cm⁻¹) |
Data sourced from references rsc.orgresearchgate.net.
FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds, providing a distinct "fingerprint" for a compound. nih.gov For aromatic and heterocyclic systems, the ring stretching modes are often strong in the Raman spectrum.
In benzimidazole derivatives, characteristic peaks are found around 1015, 1265, and 1595 cm⁻¹. researchgate.net The symmetric stretching of the nitro group, which is a strong band in the IR spectrum, also gives a strong signal in the Raman spectrum, typically around 1340-1390 cm⁻¹. irjet.netesisresearch.org For 1-bromo-4-nitrobenzene (B128438), a related structure, FT-Raman spectra have been recorded and analyzed in detail, providing a basis for assigning vibrations in more complex systems. irjet.net The C-Br bond vibration, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. researchgate.net The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. sphinxsai.comnih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The electronic absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the benzimidazole ring system, which is a significant chromophore, further influenced by the attached nitro and bromo groups.
Benzimidazole itself exhibits strong absorption bands in the ultraviolet region, typically arising from π→π* transitions within the aromatic system. The presence of a nitro group (a powerful auxochrome and chromophore) generally leads to a bathochromic (red) shift, moving absorption maxima to longer wavelengths, often into the visible region, and can introduce n→π* transitions. Studies on various substituted benzimidazoles confirm that the position and intensity of absorption bands are sensitive to the nature and position of substituents. For instance, nitro-substituted benzimidazoles show characteristic absorption bands related to the electronic interactions between the nitro group and the bicyclic heteroaromatic system. The electronic absorption spectra of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, for example, show absorption bands in the 330–520 nm range, with the exact wavelength depending on the specific substituents and pH of the medium.
Based on these principles, the UV-Vis spectrum of this compound is predicted to display intense absorption bands characteristic of π→π* transitions of the substituted benzimidazole core, with contributions from the nitro group likely extending the absorption to longer wavelengths compared to the unsubstituted parent compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.
The molecular formula for this compound is C₈H₆BrN₃O₂. The expected nominal and exact masses are detailed in the table below. The presence of bromine is a key diagnostic feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆BrN₃O₂ |
| Nominal Mass | 271 u |
| Average Mass | 272.055 u |
| Monoisotopic Mass | 269.96976 u |
The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of aromatic nitro compounds and heterocyclic systems. Common fragmentation patterns would include:
Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 u), a common feature for nitroaromatic compounds.
Loss of bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79/81 u).
Cleavage of the imidazole ring: The benzimidazole core can undergo characteristic ring-opening fragmentation pathways.
Loss of methyl group: Cleavage of the N-CH₃ bond could result in the loss of a methyl radical (15 u).
Analysis of related compounds, such as pyranopyrazole derivatives, shows that fragmentation mechanisms often involve alpha cleavage and the formation of stable characteristic cations, providing a basis for predicting the fragmentation pathways of novel heterocyclic structures. nist.gov
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
A search of crystallographic databases did not yield a solved crystal structure for this compound. However, the analysis of structurally similar compounds provides a strong indication of the expected molecular geometry and crystal parameters.
For example, the crystal structure of 6-Bromo-1-methyl-4-[2-(4-methylbenzylidene)hydrazinylidene]-1,4-dihydro-2H-1,2,4-benzothiazin-3-one 1,1-dioxide , which contains the 6-bromo-1-methyl-benzene core, has been determined. nih.gov This compound crystallizes in the monoclinic system. Another related compound, 6-Bromo-1-methyl-4-[2-(4-nitrobenzylidene)hydrazin-1-ylidene]-1,4-dihydro-2H-1,2,4-benzothiazin-3-one 1,1-dioxide , crystallizes in the triclinic system. nih.gov
The crystallographic data for this latter analogue are presented below as an example of the detailed structural information obtained from single-crystal X-ray diffraction studies.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₃BrN₄O₄S |
| Formula Weight | 437.27 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2772 (4) |
| b (Å) | 9.0572 (4) |
| c (Å) | 12.6868 (6) |
| α (°) | 87.132 (4) |
| β (°) | 70.976 (3) |
| γ (°) | 75.098 (2) |
| Volume (ų) | 868.32 (7) |
| Z | 2 |
In such structures, the benzimidazole unit itself is typically planar. The nitro group's orientation relative to the aromatic ring is a key structural feature; in many nitroaromatic compounds, it is slightly twisted out of the plane of the ring.
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant.
C—H⋯O/N Hydrogen Bonds: Weak hydrogen bonds involving carbon as a donor (C—H) and the nitrogen atoms of the imidazole ring or the oxygen atoms of the nitro group as acceptors are common in such structures. These interactions play a crucial role in stabilizing the crystal lattice. For instance, in the crystal structure of the analogue mentioned above, weak intermolecular C—H⋯O hydrogen bonds link the molecules into a three-dimensional network. nih.govnih.gov
π–π Stacking: The planar benzimidazole ring system is well-suited for π–π stacking interactions. These can occur in a face-to-face (sandwich) or, more commonly, a parallel-displaced arrangement. These interactions are fundamental in the crystal engineering of aromatic and heteroaromatic compounds. researchgate.net In the crystal of 6-bromo-1-methyl-4-[2-(4-nitrobenzylidene)hydrazin-1-ylidene]..., weak aromatic π–π stacking is observed with a centroid–centroid separation of 3.874 Å. nih.gov Similarly, in a related imidazolopyridine derivative, slipped π–π stacking interactions are a key feature of the crystal packing. nih.gov
Hirshfeld surface analysis of a related bromo-nitro compound, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, revealed that the most significant contributions to crystal packing were from H⋯H, H⋯Br, and H⋯O contacts, underscoring the importance of van der Waals forces and hydrogen bonding. nih.gov
Elemental Analysis (CHN)
Elemental analysis is a standard procedure used to determine the mass fractions of carbon, hydrogen, and nitrogen in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.
The theoretical elemental composition for this compound (C₈H₆BrN₃O₂) is provided below.
| Element | Mass Percentage (%) |
|---|---|
| Carbon (C) | 35.58% |
| Hydrogen (H) | 2.24% |
| Nitrogen (N) | 15.56% |
| Oxygen (O) | 11.85% |
| Bromine (Br) | 29.58% |
Experimental values from a synthesized and purified sample would be expected to match these theoretical percentages within a narrow margin of error (typically ±0.4%), thereby verifying the empirical formula of the compound. For example, elemental analysis of a synthesized 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivative showed close correlation between the calculated and found percentages for C, H, N, and S.
Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Methyl 4 Nitro 1h Benzimidazole Molecular and Electronic Structure
Density Functional Theory (DFT) Methodologies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of molecules. DFT calculations for substituted benzimidazoles are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a reliable description of molecular properties. nih.govnih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For 6-bromo-1-methyl-4-nitro-1H-benzimidazole, this would involve calculating the bond lengths, bond angles, and dihedral angles.
A key aspect to investigate would be the orientation of the nitro (NO₂) group relative to the benzimidazole (B57391) ring. In a study of 1-methyl-6-nitro-1H-benzimidazole, the nitro group was found to be inclined at an angle of 10.4° to the plane of the heterocycle, suggesting limited conjugation with the ring's π-system. nih.gov A similar analysis for the 4-nitro isomer would be crucial to understand its electronic properties. The planarity of the benzimidazole ring system itself is a known characteristic, which would be expected to be maintained.
Table 1: Representative Optimized Geometric Parameters for Benzimidazole Derivatives (Illustrative) (Note: This table is illustrative of typical data obtained from DFT calculations and does not represent actual data for this compound.)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=N (imidazole) | ~1.31-1.38 Å |
| Bond Length | C-N (imidazole) | ~1.38-1.39 Å |
| Bond Length | C-NO₂ | ~1.46 Å |
| Dihedral Angle | C-C-N-O (Nitro group twist) | ~10-20° |
Electronic Structure Analysis (e.g., Electronic Distribution, Spin Density Distribution)
Understanding the distribution of electrons within the molecule is fundamental to predicting its reactivity. DFT calculations provide electron density maps, which show where electrons are concentrated. For this molecule, high electron density would be expected around the electronegative nitrogen and oxygen atoms of the nitro group and the nitrogen atoms of the imidazole (B134444) ring.
Mulliken population analysis is a method used to assign partial charges to each atom in a molecule, offering a quantitative picture of the electronic distribution and identifying potential sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzimidazole (Note: This table is for illustrative purposes only.)
| Parameter | Energy (eV) |
| EHOMO | -6.5 eV |
| ELUMO | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 eV |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. MEP maps use a color scale to denote electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show a strong negative potential (red) localized around the oxygen atoms of the nitro group, making this a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.netnih.gov Positive potential (blue) might be found over the hydrogen atoms and parts of the aromatic ring, indicating sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Prediction and Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO, Vibrational Frequencies)
DFT can accurately predict various spectroscopic properties. Vibrational frequencies (IR and Raman spectra) can be calculated to help assign experimental spectra. For benzimidazole derivatives, characteristic vibrational modes include N-H stretching (if present), C=N stretching, and vibrations associated with the benzene (B151609) ring and its substituents. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govbeilstein-journals.org These theoretical calculations are a powerful tool for assigning experimental NMR signals and confirming the molecular structure. Comparing the calculated shifts for different potential isomers or tautomers with experimental data can provide unambiguous structural confirmation. beilstein-journals.org For this compound, GIAO calculations would predict the specific chemical shifts for each proton and carbon atom, reflecting the electronic environment shaped by the different substituents.
Electron Spin Resonance (ESR) Spectroscopy in Conjunction with Quantum Chemical Calculations
No studies have been found that report the use of Electron Spin Resonance (ESR) spectroscopy to investigate the radical species of this compound. Furthermore, there are no corresponding quantum chemical calculations of hyperfine coupling constants or g-tensors for any of its potential radical forms. This type of combined experimental and theoretical approach is vital for characterizing paramagnetic species and understanding their electronic structure.
Chemical Reactivity and Transformation Pathways of 6 Bromo 1 Methyl 4 Nitro 1h Benzimidazole
Electrophilic Substitution Reactions on the Benzimidazole (B57391) System
Electrophilic aromatic substitution (SEAr) on the benzimidazole ring system is a complex process, with the site of substitution being highly dependent on reaction conditions and the nature of the substituents already present. Generally, in benzazole molecules, the nitro group is introduced into the arylene (benzene) fragment of the molecule. youtube.com
For 6-bromo-1-methyl-4-nitro-1H-benzimidazole, the benzene (B151609) portion of the molecule is heavily deactivated towards electrophilic attack due to the powerful electron-withdrawing effects of the nitro group (-R, -I) and the inductive (-I) and weak deactivating resonance (+R) effects of the bromo group. Electron-withdrawing groups tend to direct incoming electrophiles to the meta position relative to themselves. rsc.orgacs.org
In this specific molecule:
The nitro group at position 4 strongly deactivates the ring and directs incoming electrophiles to position 6 (meta), which is already occupied by bromine. Its secondary meta position is position 2, which is part of the imidazole (B134444) ring.
The bromo group at position 6 is a deactivator but an ortho-, para-director. It would direct incoming electrophiles to positions 5 (ortho) and 7 (ortho).
The fused imidazole ring at positions 7a and 3a acts as an activating group, directing towards the ortho and para positions (4 and 6).
The combined influence of these groups makes further electrophilic substitution on the benzene ring challenging. The nitro group at C4 is the most powerful deactivating group, making positions 5 and 7 the least deactivated sites available for substitution. Therefore, any potential electrophilic attack would most likely occur at the C5 or C7 positions, though harsh reaction conditions would be required. acs.org
Nucleophilic Substitution Reactions at Bromine and Nitro Centers
The electron-deficient nature of the benzene ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). rsc.org This reaction is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group. organic-chemistry.org In this molecule, there are two potential sites for SNAr reactions: the carbon atom bonded to the bromine (C6) and the carbon atom bonded to the nitro group (C4).
Substitution at the Bromine Center (C6): The bromine atom is para to the strongly activating nitro group. This positional arrangement significantly stabilizes the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack at C6. organic-chemistry.orgnih.gov The resonance stabilization involving the nitro group makes the displacement of the bromide ion by a nucleophile a highly favorable pathway.
Substitution at the Nitro Center (C4): The nitro group itself can act as a leaving group in SNAr reactions, particularly when activated by other substituents or the heterocyclic ring system. nih.gov The leaving ability of the nitro group can be higher than that of halogens if the aromatic nucleus is sufficiently activated. In this case, the fused imidazole ring and the bromine atom contribute to the activation of the C4 position for nucleophilic attack.
The competition between these two pathways would depend on the specific nucleophile and reaction conditions. However, the para-activation of the bromo leaving group by the nitro group is a classic and powerful arrangement for SNAr reactions, suggesting that substitution at the C6 position is a very likely transformation pathway. organic-chemistry.org
Reduction Reactions of the Nitro Moiety
The nitro group is one of the most readily reducible functional groups in aromatic compounds. The reduction of the 4-nitro group in this compound would yield 6-bromo-1-methyl-1H-benzimidazol-4-amine. This transformation is a key step in the synthesis of various biologically active molecules. A variety of methods exist for the reduction of nitroaromatics, which can be broadly categorized.
Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. For a closely related substrate, 1-benzyl-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole, the nitro group was successfully reduced to an amine using Pd/C as a catalyst in an acidic medium.
Chemical Reduction: A wide range of chemical reagents can effect the reduction of nitro groups. Historically, metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), have been widely used. Other reagents include sodium hydrosulfite or tin(II) chloride.
The table below summarizes common conditions for the reduction of nitro groups on analogous benzimidazole structures.
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-protected-5-bromo-2-(2-nitrophenyl)-benzimidazole | H2 (1 atm), 10% Pd/C, HCl, Ethanol (B145695) | N-protected-2-(2-aminophenyl)-5-bromo-benzimidazole | 91% | |
| Generic Nitroarene | Co catalyst, H2 | Corresponding Aniline (B41778) | High | |
| Nitrobenzene | Cu/MgO-SBA15, Cyclohexanol (H2 source) | Aniline | 75% |
Oxidation Reactions
The this compound molecule is generally resistant to oxidation under mild conditions. The benzimidazole ring is an aromatic heterocycle, and its stability is further enhanced by the presence of two strongly electron-withdrawing groups (nitro and bromo). These groups deactivate the ring, making it less susceptible to attack by electrophilic oxidizing agents.
Potential sites for oxidation include the benzimidazole ring itself, the N-methyl group, and the benzene ring.
Benzimidazole Ring: Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the degradation and cleavage of the heterocyclic ring rather than a selective transformation.
N-Methyl Group: Oxidation of the N-methyl group is possible but typically requires specific reagents and conditions and is not a common reaction pathway.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck) at Halogenated Position
The bromine atom at the C6 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for the structural diversification of the benzimidazole core.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). It is widely used due to its mild reaction conditions and high tolerance for various functional groups. For a similar substrate, N-protected 5-bromo-2-(2-nitrophenyl)-1H-benzimidazole, Suzuki-Miyaura coupling with various arylboronic acids proceeded with good yields using a palladium catalyst like Pd(dppf)Cl₂ and a base such as potassium carbonate (K₂CO₃).
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The reaction of 1-bromo-4-nitrobenzene (B128438) (a structural component of the target molecule) with styrene (B11656) is a model system for studying Heck reaction conditions, often utilizing palladium acetate (B1210297) with various phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs).
The table below presents typical conditions for cross-coupling reactions on analogous bromo-substituted aromatic and heterocyclic systems.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | N-Boc-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 / K2CO3 / Dioxane:H2O | 81% | |
| Suzuki-Miyaura | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh3)4 / Cs2CO3 / Dioxane:EtOH:H2O (MW) | High | |
| Heck | 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC complex / Na2CO3 / DMA | >99% | |
| Heck | 1-Bromo-4-nitrobenzene | Styrene | Pd@CS–ZnO / Na2CO3 / DMF:H2O | 98% |
Investigation of Protonation and Deprotonation Equilibria
The benzimidazole ring is amphoteric, meaning it can act as both an acid and a base.
Deprotonation: The N-H proton of an unsubstituted benzimidazole is weakly acidic and can be removed by a base. However, in this compound, the nitrogen at the N1 position is substituted with a methyl group, so deprotonation at this site is not possible.
Protonation: The lone pair of electrons on the sp²-hybridized imine nitrogen (N3) makes it basic, allowing it to be protonated by an acid to form a benzimidazolium cation. The basicity of the benzimidazole core is quantified by the pKa of its conjugate acid. For the parent benzimidazole, the pKa of the protonated form is approximately 5.4–5.8.
The substituents on the benzene ring significantly influence the basicity of the N3 atom. Both the bromo and nitro groups are electron-withdrawing, pulling electron density away from the heterocyclic ring through inductive and/or resonance effects. This reduction in electron density at the N3 nitrogen makes it less basic. For example, 5-nitrobenzimidazole (B188599) is predicted to have a pKa of 3.7 for its protonated form, which is substantially lower (more acidic, less basic) than that of unsubstituted benzimidazole.
Therefore, this compound is expected to be a weak base, with the pKa of its conjugate acid being significantly lower than 5.4, likely in the range of 3-4, due to the combined electron-withdrawing effects of the bromo and nitro substituents. Protonation will occur exclusively at the N3 position under acidic conditions.
Table of Mentioned Compounds
| Chemical Name |
| This compound |
| 6-Bromo-1-methyl-1H-benzimidazol-4-amine |
| 1-Benzyl-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole |
| 1-Bromo-4-nitrobenzene |
| Styrene |
| N-Boc-5-bromo-2-(2-nitrophenyl)-1H-benzimidazole |
| 4-Methoxyphenylboronic acid |
| 3-Bromo-1H-indazole |
| Phenylboronic acid |
| 5-Nitrobenzimidazole |
| Benzimidazole |
| Aniline |
| Cyclohexanol |
| Palladium on carbon (Pd/C) |
| Tin |
| Iron |
| Hydrochloric acid (HCl) |
| Potassium permanganate (KMnO₄) |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Palladium(II) acetate |
| Potassium carbonate (K₂CO₃) |
| Cesium carbonate (Cs₂CO₃) |
| Dioxane |
| Ethanol |
| Dimethylacetamide (DMA) |
| Dimethylformamide (DMF) |
Applications of 6 Bromo 1 Methyl 4 Nitro 1h Benzimidazole in Advanced Materials and Catalysis
Role as Functional Monomers or Building Blocks in Polymer Science
Benzimidazole-containing polymers, particularly polybenzimidazoles (PBIs), are known for their exceptional thermal and mechanical stability, making them suitable for high-performance applications such as fire-retardant textiles and membranes for fuel cells. mdpi.com The compound 6-bromo-1-methyl-4-nitro-1H-benzimidazole serves as a potential functional monomer that could be integrated into polymer backbones to impart specific properties.
The presence of the bromine atom offers a reactive site for various cross-coupling reactions (e.g., Suzuki or Heck coupling), enabling its polymerization with other monomers to create novel copolymers. Furthermore, bromine-containing polymers often exhibit enhanced flame retardancy. The nitro group, being strongly electron-withdrawing, can significantly influence the polymer's electronic properties, solubility, and interactions between polymer chains. rsc.org For instance, incorporating such a unit could increase the glass transition temperature (Tg) of polymers due to strengthened intermolecular interactions. acs.org Polyimides containing benzimidazole (B57391) groups have demonstrated good processability, outstanding thermal stability, and excellent mechanical properties. acs.org
The strategic incorporation of this functionalized benzimidazole could lead to the development of polymers with a tailored combination of thermal stability, flame resistance, and specific electronic or optical characteristics.
| Functional Group | Potential Role in Polymer Structure/Properties |
|---|---|
| Benzimidazole Core | Provides high thermal stability, mechanical strength, and chemical resistance to the polymer backbone. |
| Bromo Group (-Br) | Acts as a reactive site for polymerization (e.g., cross-coupling reactions) and imparts flame-retardant properties. |
| Nitro Group (-NO₂) | Modifies electronic properties, enhances intermolecular forces, and can be chemically reduced to an amine for further functionalization. |
| Methyl Group (-CH₃) | Improves solubility in organic solvents and fine-tunes the electronic nature of the benzimidazole ring. |
Utilization in Dyes and Pigment Chemistry
The structure of this compound contains the necessary components of a chromophore, the part of a molecule responsible for its color. Nitroaromatic compounds are well-known for their color and use in the synthesis of dyes. escholarship.orgnih.gov The vibrant color of these molecules arises from electronic transitions between molecular orbitals, which are influenced by the molecule's chemical structure.
The key features contributing to its potential as a dye or pigment are:
The Nitro Group (-NO₂): This is a powerful electron-withdrawing group and a classic auxochrome that can extend the conjugation of a system and shift the absorption of light to longer wavelengths, often into the visible spectrum.
The Benzimidazole Ring: This fused heterocyclic system provides a π-conjugated backbone that can be further extended.
Intramolecular Charge Transfer (ICT): The combination of the electron-donating methyl-substituted imidazole (B134444) ring and the electron-accepting nitro-substituted benzene (B151609) ring can facilitate ICT upon photoexcitation, a mechanism that is fundamental to the color of many organic dyes.
Derivatives of nitrobenzimidazole have been utilized in the synthesis of azo dyes and other chromophores for various applications, including NLO polyurethanes. researchgate.net Furthermore, the bromine atom, while primarily known for its "heavy atom effect," can also influence the shade of a dye. For example, the historic and valuable dye Tyrian purple is 6,6′-dibromoindigo, where bromine atoms are crucial to its distinctive color. nih.gov By modifying the substituents on the benzimidazole ring, the color and properties of the resulting dye could be precisely tuned.
Development as Organic Ligands for Coordination Chemistry and Catalysis
Benzimidazole and its derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs of electrons within the imidazole ring. acs.orgroyalsocietypublishing.org These nitrogen atoms can coordinate with a wide variety of metal ions to form stable metal complexes. researchgate.netmdpi.com The compound this compound can act as a monodentate ligand, coordinating to a metal center through the sp²-hybridized nitrogen atom at the 3-position.
The substituents on the benzimidazole ring play a critical role in modulating the electronic properties of the ligand and, consequently, the chemical and physical properties of the resulting metal complex.
Nitro Group: The strong electron-withdrawing nature of the nitro group decreases the electron density on the benzimidazole ring system. This reduces the basicity of the coordinating nitrogen atom, which can affect the stability and reactivity of the metal complex.
Bromo Group: This group also has an electron-withdrawing inductive effect and can influence the steric environment around the coordination site.
Methyl Group: The methyl group is weakly electron-donating, slightly counteracting the effects of the nitro and bromo groups.
These coordinated complexes have a wide range of potential applications. Benzimidazole-metal complexes have been investigated as catalysts for various organic transformations and as models for metal-binding sites in biological systems. acs.orgmdpi.com The specific electronic tuning provided by the nitro and bromo substituents could be harnessed to develop catalysts with tailored activity and selectivity for specific reactions.
| Property | Description |
|---|---|
| Coordination Mode | Typically monodentate via the N3 atom of the imidazole ring. |
| Potential Metal Ions | Zinc (Zn), Copper (Cu), Cobalt (Co), Nickel (Ni), Palladium (Pd), Platinum (Pt), Silver (Ag). acs.orgroyalsocietypublishing.orgmdpi.com |
| Electronic Effect of Substituents | The electron-withdrawing nitro group modulates the ligand's sigma-donating and pi-accepting capabilities, influencing the stability and redox potential of the metal complex. |
| Potential Catalytic Applications | Oxidation, reduction, cross-coupling reactions, and photocatalysis. mdpi.com |
Potential in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for technologies like telecommunications, optical computing, and frequency conversion. tandfonline.com A key requirement for molecular NLO activity, particularly second-order effects, is a non-centrosymmetric structure featuring a "push-pull" system. This involves an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, which facilitates intramolecular charge transfer.
The structure of this compound is well-suited for NLO applications. researchgate.nettandfonline.com
Electron Acceptor: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in the design of NLO chromophores. researchgate.net
π-Conjugated Bridge: The benzimidazole ring system provides the conjugated pathway for electron delocalization.
Electron Donor: The N-methylated imidazole portion of the molecule can act as an electron-donating group.
This inherent "push-pull" architecture can lead to a large molecular first hyperpolarizability (β), a measure of second-order NLO activity. rsc.org Theoretical and experimental studies on similar nitro-substituted benzimidazole derivatives have confirmed their significant NLO responses, including second-harmonic generation (SHG) efficiency. researchgate.nettandfonline.com The presence of the bromine atom can further enhance NLO properties through the heavy-atom effect, which can influence intersystem crossing rates and other photophysical phenomena. The combination of a strong acceptor, a conjugated bridge, and a donor group makes this compound a promising candidate for the development of new organic NLO materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-1-methyl-4-nitro-1H-benzimidazole, and how can reaction conditions be optimized for high purity?
- Methodological Answer :
- Begin with a multi-step synthesis involving bromination and nitration of the benzimidazole core. For brominated derivatives, method (h) (as described in ) uses palladium-catalyzed cross-coupling or electrophilic substitution under controlled conditions .
- Optimize reaction parameters (temperature, stoichiometry, catalyst loading) using factorial design (e.g., 2^k designs) to minimize by-products and maximize yield .
- Validate purity via HPLC (≥98%) and confirm structural integrity with HRMS and NMR .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Compare chemical shifts with analogous benzimidazole derivatives (e.g., δ ~7.5–8.5 ppm for aromatic protons in nitro-substituted compounds) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 270.98 for C8H6BrN3O2) .
- UV/Vis Spectroscopy : Reference NIST spectral data for nitro-aromatic absorption bands (λmax ~300–350 nm) .
Q. What safety protocols are critical when handling brominated benzimidazole derivatives?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Store at 2–8°C in amber vials to prevent photodegradation, as recommended for bromo-methylbenzimidazoles .
Advanced Research Questions
Q. How can factorial design principles optimize the synthesis of this compound while minimizing resource consumption?
- Methodological Answer :
- Apply a 2³ factorial design to test variables: reaction temperature (50–80°C), solvent polarity (DMF vs. THF), and catalyst concentration (5–10 mol%). Analyze yield and purity via ANOVA to identify significant factors .
- Use response surface methodology (RSM) to model optimal conditions, reducing experimental runs by ~40% .
Q. What computational tools predict the reactivity or spectroscopic properties of this compound?
- Methodological Answer :
- DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA to predict nitro-group reactivity .
- Molecular Dynamics (MD) : Model solubility in DMSO/water mixtures to guide solvent selection .
- In Silico NMR Prediction : Tools like ACD/Labs or ChemDraw validate experimental shifts and resolve ambiguities .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for benzimidazole derivatives?
- Methodological Answer :
- Cross-validate with HRMS to rule out impurities (e.g., bromine isotope patterns at m/z 270/272) .
- Compare experimental NMR shifts with NIST databases or structurally similar compounds (e.g., 6-bromo-4-methylbenzimidazole derivatives show δ ~2.5 ppm for methyl groups) .
- Re-run spectra in deuterated DMSO to assess solvent-induced shifts .
Q. What methodologies analyze substituent effects on the benzimidazole core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthesize analogs with varying substituents (e.g., 6-bromo vs. 6-chloro, 4-nitro vs. 4-cyano) using methods in .
- Use QSAR models to correlate electronic parameters (Hammett σ constants) with biological activity (e.g., enzyme inhibition) .
- Perform X-ray crystallography (as in ) to study steric effects on molecular packing .
Q. How can membrane separation technologies improve purification workflows for brominated benzimidazoles?
- Methodological Answer :
- Employ ultrafiltration (10 kDa membranes) to remove high-MW impurities after synthesis .
- Optimize solvent-resistant nanofiltration (SRNF) for solvent exchange (e.g., replacing DMF with ethanol) to enhance crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
